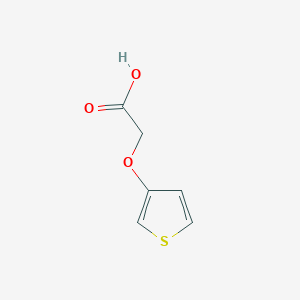

2-(Thiophen-3-yloxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

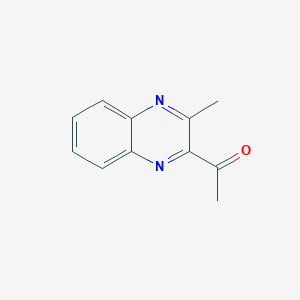

2-(Thiophen-3-yloxy)acetic acid is a chemical compound that is part of a broader class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound with a sulfur atom. The acetic acid moiety attached to the thiophene ring through an oxygen atom suggests that this compound could exhibit unique chemical and physical properties, potentially making it useful in various applications, including the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various starting materials. For instance, 2-thiopheneacetic acid has been synthesized from thiophene using ethyl oxalyl chloride to produce a glyoxylic ester, followed by reactions with hydrazine and subsequent hydrolysis and reduction under basic conditions . Another method involves condensation of 2-acetylthiophene with n-butylamine, followed by reactions with sulfur and hydrolysis to yield 2-thiopheneacetic acid . These methods highlight the versatility in synthetic approaches for thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can influence the electronic and steric properties of the molecule. For example, in the case of (2-methylphenoxy)acetic acid, dimeric hydrogen bonding involving the carboxylate groups has been observed, which is indicative of the potential for intermolecular interactions in thiophene derivatives .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of 2-methoxycarbonylthiophene in acetic acid has been studied, showing characteristic features similar to bromination of benzene derivatives . This suggests that the thiophene ring in 2-(thiophen-3-yloxy)acetic acid could also undergo electrophilic substitution reactions, which could be useful in further functionalizing the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on the substituents attached to the thiophene ring. For instance, the antimicrobial activity of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid has been evaluated, showing significant activity against several strains of microbes . This demonstrates the potential biological relevance of thiophene derivatives. Additionally, the crystal structure of (2-methylphenoxy)acetic acid reveals the presence of hydrogen bonding, which could influence the compound's solubility and melting point .

科学的研究の応用

Electrochemical Sensing

2-(Thiophen-3-yloxy)acetic acid has been utilized in the development of electrochemical sensors. For instance, it has been used in DNA hybridization electrochemical sensors. The use of derivatives like poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) enables the creation of sensors with a sensitivity of 0.62 microA/nmole and a detection limit of 1 nmole, demonstrating its potential in precise biological and chemical measurements (Cha et al., 2003).

特性

IUPAC Name |

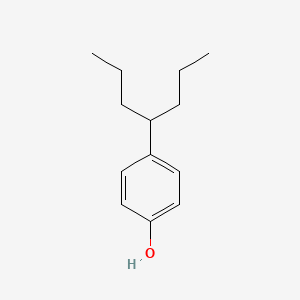

2-thiophen-3-yloxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-6(8)3-9-5-1-2-10-4-5/h1-2,4H,3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKVAVOAEMCJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509379 |

Source

|

| Record name | [(Thiophen-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-3-yloxy)acetic acid | |

CAS RN |

80305-06-2 |

Source

|

| Record name | [(Thiophen-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)